molecular formula C22H28N2O2S B1257496 (2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone

(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone

Cat. No.: B1257496
M. Wt: 384.5 g/mol
InChI Key: NXSXRIHXEQSYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-17092-1 is a potent cerebral prolyl-endopeptidase (PEP) inhibitor. Its chemical structure consists of 22 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom, with a molecular weight of 384.53 g/mol . This compound specifically targets PEP, an enzyme involved in the metabolic breakdown of neuropeptide neurotransmitters in the brain.

Preparation Methods

Industrial Production:: Industrial-scale production methods for S-17092-1 remain confidential due to proprietary considerations. Manufacturers likely optimize the synthesis for efficiency, yield, and purity.

Chemical Reactions Analysis

Reactivity:: S-17092-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce specific functional groups.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic substitution using appropriate reagents.

Major Products:: The specific products formed during these reactions depend on reaction conditions and starting materials. Further research is needed to elucidate the exact products resulting from S-17092-1 transformations.

Scientific Research Applications

S-17092-1 has garnered interest in various scientific fields:

Mechanism of Action

S-17092-1’s mechanism involves inhibiting PEP. By blocking PEP activity, it enhances the availability of neuropeptides, which play crucial roles in brain function and signaling pathways.

Comparison with Similar Compounds

S-17092-1 stands out due to its selective inhibition of PEP. Similar compounds may include other PEP inhibitors or neuropeptide-related molecules, but S-17092-1’s specificity sets it apart.

Properties

IUPAC Name

(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXRIHXEQSYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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